![molecular formula C11H13NO2 B3093275 (2R,3R)-2-Phenylpyrrolidine-3-carboxylic acid CAS No. 1241684-18-3](/img/structure/B3093275.png)
(2R,3R)-2-Phenylpyrrolidine-3-carboxylic acid
Overview
Description
The compound “(2R,3R)-2-Phenylpyrrolidine-3-carboxylic acid” would be a chiral molecule with two stereocenters . It’s likely to be a solid under normal conditions.
Synthesis Analysis
The synthesis of chiral molecules often involves the use of chiral catalysts or auxiliaries to control the stereochemistry of the reaction . Retrosynthetic analysis is a common strategy for designing a synthesis .Molecular Structure Analysis
The molecular structure of a compound like this would likely involve a pyrrolidine ring (a five-membered ring with one nitrogen and four carbon atoms), a phenyl group (a six-membered aromatic ring), and a carboxylic acid group (consisting of a carbonyl (C=O) and a hydroxyl (OH) group) .Chemical Reactions Analysis
The chemical reactions involving a compound like this would depend on the functional groups present in the molecule. The carboxylic acid group could undergo reactions like esterification or amide formation. The pyrrolidine ring could potentially undergo reactions at the nitrogen .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, etc., would depend on the specific structure of the compound. For example, the presence of the polar carboxylic acid group could enhance solubility in water .Scientific Research Applications
Efficient Synthesis
- Synthesis for Biologically Active Compounds : A study by Ohigashi et al. (2010) demonstrated a practical and efficient synthesis method for a closely related compound, (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, emphasizing its value as a key chiral building block for synthesizing biologically active compounds. This method achieved an 84% overall yield from (R)-styrene oxide and was successfully demonstrated at a pilot scale, highlighting the compound's significant potential in scientific research applications Ohigashi et al., 2010.
Spectroscopic and Computational Analysis
- Advanced Characterization Techniques : Devi et al. (2018) synthesized and characterized 5-oxo-1-phenylpyrrolidine-3-carboxylic acid using various spectroscopic and computational methods. The study provided insights into the compound's structural and thermodynamic parameters, hyperconjugative interactions, and NMR spectroscopic values, indicating its complex nature and potential for further research Devi et al., 2018.
Asymmetric Synthesis
- Chiral Building Blocks : Research by Bunnage et al. (2004) on the asymmetric synthesis of cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid showcased the synthetic versatility of pyrrolidine derivatives. This study underscores the importance of these compounds in creating chiral building blocks for pharmaceutical development Bunnage et al., 2004.
Molecular Docking and DFT Studies
- Potential NLO Material : Another study by Devi et al. (2018) on a novel 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid involved spectroscopic investigation and DFT studies. The research highlighted the compound's nonlinear optical properties and potential as a future NLO material, demonstrating the broad applicability of pyrrolidine derivatives in materials science Devi et al., 2018.
Application in Organic Synthesis
- Chiral Resolving Agents : Piwowarczyk et al. (2008) explored the enantiomers of a related compound as novel chiral resolving agents. This study demonstrated their ability to serve as chiral discriminating agents in the chromatographic separation of diastereomeric amides and esters, highlighting their utility in enhancing the enantioselectivity of synthetic processes Piwowarczyk et al., 2008.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2R,3R)-2-phenylpyrrolidine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11(14)9-6-7-12-10(9)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOBFNNHIKEOLB-ZJUUUORDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1C(=O)O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H]([C@@H]1C(=O)O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-2-Phenylpyrrolidine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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